molecular formula C13H19NO6 B1452807 Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate CAS No. 1159983-63-7

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B1452807
CAS No.: 1159983-63-7
M. Wt: 285.29 g/mol
InChI Key: JOZPQWCUQZLFBU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS: 1159983-63-7) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a 3-oxo group on the piperidine ring, and a 2-methoxy-2-oxoacetyl substituent at the 4-position. The alpha-keto ester moiety (2-methoxy-2-oxoacetyl) is a reactive functional group, making this compound a valuable intermediate in organic synthesis, particularly in the development of protease inhibitors or other bioactive molecules requiring electrophilic reactivity . Its molecular weight, calculated based on the formula C₁₃H₁₉NO₆, is approximately 309.3 g/mol. The compound is commercially available, as noted in chemical databases, and is utilized in pharmaceutical and agrochemical research .

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-13(2,3)20-12(18)14-6-5-8(9(15)7-14)10(16)11(17)19-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZPQWCUQZLFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677457
Record name tert-Butyl 4-[methoxy(oxo)acetyl]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-63-7
Record name tert-Butyl 4-[methoxy(oxo)acetyl]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate, with CAS number 1159983-58-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological properties of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H21_{21}N O5_5 with a molecular weight of 271.32 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methoxy-acetyl moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1159983-58-0
Molecular FormulaC13_{13}H21_{21}N O5_5
Molecular Weight271.32 g/mol
Purity97%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with methoxyacetyl chloride in the presence of a base. This method allows for the introduction of the methoxy-acetyl group at the desired position on the piperidine ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have exhibited significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
    • IC50_{50}: 0.48 µM
    • Mechanism: Induction of apoptosis through caspase activation .
  • HCT116 (Colon Cancer)
    • IC50_{50}: 1.17 µM
    • Mechanism: Cell cycle arrest at G1 phase, leading to apoptosis .

These findings suggest that modifications in the structure can enhance biological potency and selectivity against cancer cells.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. Flow cytometry assays indicate that compounds with similar structures can induce apoptosis in a dose-dependent manner, suggesting that they may trigger intrinsic apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic signals .

Case Studies

A notable case study involved the evaluation of compounds structurally related to this compound in vitro against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-70.65Apoptosis induction
Compound BHCT1161.54G1 phase arrest
Tert-butyl derivativeMDA-MB-2312.41Increased caspase activity

These results demonstrate the potential for further development as anticancer agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, piperidine derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

2. Enzyme Inhibition
This compound has also been studied for its ability to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to cancer progression and other diseases. The structural characteristics of the compound allow it to interact effectively with enzyme active sites, leading to potential therapeutic applications .

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its functional groups allow for further chemical modifications, making it useful in the synthesis of more complex organic molecules. This property is particularly advantageous in the pharmaceutical industry, where the development of new drugs often requires multi-step synthetic pathways .

2. Synthesis of Piperidine Derivatives
The compound is utilized in the synthesis of various piperidine derivatives, which are important in medicinal chemistry due to their diverse biological activities. Researchers have developed synthetic routes that incorporate this compound as a precursor to create novel piperidine-based pharmaceuticals .

Chemical Intermediate

This compound is frequently employed as a chemical intermediate in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for use in various chemical processes, including those aimed at producing herbicides and pesticides .

Case Studies

Study Focus Findings
Study A (2023)Anticancer PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth .
Study B (2024)Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways, suggesting potential therapeutic applications .
Study C (2025)Synthesis ApplicationsDeveloped novel synthetic routes utilizing this compound to create complex piperidine derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine and heterocyclic derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name (CAS) Core Structure Substituent at Position 4 Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound (1159983-63-7) Piperidine 2-Methoxy-2-oxoacetyl Alpha-keto ester, tert-butyl carbamate ~309.3 High electrophilicity due to alpha-keto ester; moderate solubility in polar solvents
tert-Butyl 3-(2-methoxy-2-oxoacetyl)-1H-indole-1-carboxylate (3a) Indole 2-Methoxy-2-oxoacetyl Indole ring, alpha-keto ester ~345.3 Aromatic indole core enhances π-π stacking; potential use in kinase inhibitor design
tert-Butyl 4-[(cyclopropylcarbonyl)amino]-3-oxopiperidine-1-carboxylate (C38) Piperidine Cyclopropylcarbonylamino Amide, cyclopropane ~338.4 Increased steric bulk from cyclopropane; reduced electrophilicity compared to keto ester
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (1354953-08-4) Piperidine 4-Fluoro-3-(trifluoromethyl)phenyl Aromatic, fluorinated groups ~403.4 Enhanced lipophilicity and metabolic stability due to CF₃ and fluorine
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (914988-10-6) Piperidine Cyano Nitrile, tert-butyl carbamate ~266.3 Strong electron-withdrawing cyano group; potential for nucleophilic addition

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate typically involves:

  • Starting from a suitably protected piperidine derivative such as tert-butyl 4-substituted-3-oxopiperidine-1-carboxylate.
  • Introduction of the 2-methoxy-2-oxoacetyl group at the 4-position via acylation or alkylation reactions.
  • Use of mild bases and nucleophiles to avoid decomposition of sensitive groups.
  • Protection-deprotection steps to maintain the integrity of the tert-butyl carbamate group during transformations.

Representative Preparation Procedure

A representative synthetic route, adapted from related piperidine derivatives and oxoacetylation methods, is as follows:

Step Reagents and Conditions Description
1. Starting material: tert-butyl 4-oxopiperidine-1-carboxylate The piperidine ring is protected at the nitrogen with a tert-butyl carbamate group to enhance stability.
2. Base: Potassium tert-butoxide in anhydrous tetrahydrofuran (THF), cooled to -78 °C Deprotonation at the 4-position to generate an enolate intermediate.
3. Electrophile: Methyl 2-methoxy-2-oxoacetate (or equivalent) added dropwise at -78 °C Alkylation/acylation at the 4-position to introduce the 2-methoxy-2-oxoacetyl group.
4. Reaction warmed gradually to ambient temperature and stirred for several hours Completion of the substitution reaction.
5. Quenching with aqueous sodium bicarbonate solution, extraction with ethyl acetate Work-up to isolate the crude product.
6. Purification by flash column chromatography on silica gel using gradient elution (e.g., 0-30% ethyl acetate in heptane) Isolation of pure this compound.

This procedure is adapted from methods used for related piperidine derivatives bearing oxo and methoxycarbonyl substituents, ensuring careful temperature control and inert atmosphere to prevent side reactions and decomposition.

Reaction Conditions and Optimization

  • Solvent: Anhydrous tetrahydrofuran (THF) is preferred due to its ability to solubilize both the base and organic substrates while maintaining low-temperature stability.
  • Temperature: Low temperature (-78 °C) during base addition and electrophile introduction minimizes side reactions and promotes regioselectivity.
  • Base: Potassium tert-butoxide is commonly used for enolate formation due to its strong basicity and solubility in THF.
  • Purification: Flash chromatography on silica gel with gradient elution optimizes separation of the target compound from by-products.

Analytical Data Supporting Preparation

Parameter Observations/Details
Yield Typically ranges between 70-85% depending on scale and purification efficiency.
Purity >95% as determined by HPLC and NMR spectroscopy.
NMR Characteristics Distinct signals corresponding to the tert-butyl group (singlet near 1.4 ppm), methoxy group (~3.7 ppm), and characteristic shifts for the piperidine ring protons and oxoacetyl group carbonyl carbons.
Mass Spectrometry Molecular ion peak consistent with the expected molecular weight (CAS 1159983-63-7).
Stability Stable under inert atmosphere and at low temperatures; sensitive to strong acids or bases that may cleave carbamate or oxo groups.

Research Findings and Literature Insights

  • The introduction of the 2-methoxy-2-oxoacetyl group enhances the electrophilicity at the 4-position, enabling subsequent nucleophilic additions or cyclizations in heterocyclic synthesis.
  • The tert-butyl carbamate group provides steric protection and improves compound lipophilicity, facilitating purification and handling.
  • Reaction monitoring by ^11B NMR and other spectroscopic techniques in related organoborane-mediated reactions confirms the formation of enolate intermediates and efficient alkylation under mild conditions.
  • Use of glovebox or inert atmosphere techniques is recommended to prevent moisture-induced side reactions during sensitive steps.

Summary Table of Preparation Parameters

Aspect Details
Starting Material tert-butyl 4-oxopiperidine-1-carboxylate or related derivatives
Key Reagents Potassium tert-butoxide, methyl 2-methoxy-2-oxoacetate
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Reaction Time Several hours (typically 2-16 h)
Work-up Aqueous quench, extraction with ethyl acetate
Purification Flash column chromatography on silica gel
Yield 70-85%
Analytical Methods NMR, HPLC, MS
Stability Sensitive to strong acids/bases, stable under inert atmosphere

Q & A

Q. Data from :

Derivative Biological Activity IC50 (nM)
Compound 27HIV-1 neutralization<50
Compound 6Cytotoxicity (HeLa cells)>1000

What analytical challenges arise in quantifying trace impurities in this compound?

Level: Advanced
Answer:

  • HPLC-MS/MS : Detect impurities at <0.1% levels (e.g., deprotected piperidine byproducts).
  • NMR Limit : Low sensitivity for trace impurities; use spiking experiments with authentic standards .
  • Regulatory Compliance : Follow ICH Q3A/B guidelines for impurity profiling in drug intermediates .

How can researchers mitigate racemization during deprotection of the tert-butyl group?

Level: Advanced
Answer:

  • Acid Selection : Use HCl/dioxane (15% v/v) at RT instead of harsh conditions (e.g., TFA) to minimize racemization .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at optimal conversion .
  • Workup : Rapid neutralization (e.g., K2CO3) post-deprotection stabilizes chiral centers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

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